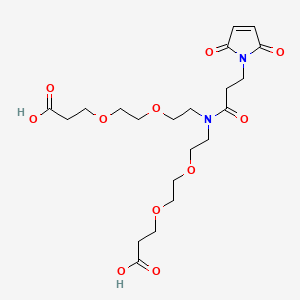

N-Mal-N-bis(PEG2-acid)

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXQAPPGJQEYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101110867 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2110449-02-8 | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-acid): A Branched Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG2-acid), a versatile heterobifunctional linker. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary for its successful implementation in their work, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Identity and Physicochemical Properties

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a maleimide (B117702) group at one terminus and two carboxylic acid groups at the other.[1][2][3][4][5][6][7][8] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates. The maleimide group offers high selectivity for thiol moieties, commonly found in cysteine residues of proteins, while the dual carboxylic acid groups can be activated to react with primary amines.[2][4][6][7][8]

The key physicochemical properties of N-Mal-N-bis(PEG2-acid) are summarized in the table below. This data is essential for calculating molar quantities for reactions, understanding its solubility characteristics, and ensuring appropriate storage and handling.

| Property | Value | Reference(s) |

| Chemical Name | 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioic acid | [2] |

| CAS Number | 2110449-02-8 | [2][3][4][5][6] |

| Molecular Formula | C₂₁H₃₂N₂O₁₁ | [2][3] |

| Molecular Weight | 488.49 g/mol | [2][7] |

| Exact Mass | 488.2006 u | [2] |

| Purity | Typically >95% | [3][6] |

| Appearance | Varies (often a solid or viscous liquid) | - |

| Solubility | Soluble in water, DMSO, DMF, and DCM | - |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [2] |

Reaction Mechanisms and Experimental Protocols

The utility of N-Mal-N-bis(PEG2-acid) lies in its two distinct reactive functionalities. The following sections provide detailed experimental protocols for the conjugation of molecules to both the maleimide and the carboxylic acid ends of the linker.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically and efficiently with thiol (sulfhydryl) groups to form a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5.

Experimental Protocol: Conjugation of a Thiol-Containing Molecule to N-Mal-N-bis(PEG2-acid)

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or protein) in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The concentration will depend on the specific molecule but is typically in the range of 1-10 mg/mL.

-

Dissolve N-Mal-N-bis(PEG2-acid) in a compatible solvent such as DMSO or DMF to create a stock solution.

-

-

Reduction of Disulfide Bonds (if necessary):

-

For proteins with intramolecular disulfide bonds that need to be reduced to expose free thiols, treat the protein solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT). A 10-50 fold molar excess of the reducing agent is typically used. Incubate for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Add the N-Mal-N-bis(PEG2-acid) stock solution to the thiol-containing molecule solution. A 5-20 fold molar excess of the maleimide linker is generally recommended to ensure complete reaction with the available thiols.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of the maleimide linker.

-

Purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted linker and other small molecules.

-

Carboxylic Acid-Amine Conjugation (Amidation)

The two terminal carboxylic acid groups can be activated to form stable amide bonds with primary amines. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocol: Conjugation of an Amine-Containing Molecule to N-Mal-N-bis(PEG2-acid)

-

Activation of Carboxylic Acids:

-

Dissolve N-Mal-N-bis(PEG2-acid) (or the maleimide-conjugated intermediate from the previous step) in an appropriate buffer, such as MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.5).

-

Add EDC and NHS (or Sulfo-NHS) to the solution. A molar ratio of approximately 1:2:5 (Linker:EDC:NHS) is a common starting point.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal reaction with primary amines.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer such as Tris or a small molecule amine like hydroxylamine (B1172632) to a final concentration of 10-50 mM.

-

Purify the final conjugate using appropriate chromatographic techniques (SEC, IEX, HIC) or dialysis to remove unreacted molecules and byproducts.

-

Applications in Drug Development

The unique trifunctional nature of N-Mal-N-bis(PEG2-acid) makes it an ideal linker for the construction of complex therapeutic modalities.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11][12] N-Mal-N-bis(PEG2-acid) can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand. For example, the maleimide group can be conjugated to a cysteine residue on a targeting moiety, while the two carboxylic acid groups can be used to attach two molecules of an E3 ligase ligand, potentially increasing the avidity and efficacy of the PROTAC. The PEG component of the linker can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[12][13]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. N-Mal-N-bis(PEG2-acid) can be used to attach two drug molecules to a single attachment point on an antibody. The maleimide end can be conjugated to a reduced cysteine residue on the antibody, and the two carboxylic acid ends can be conjugated to amine-containing drug molecules. This allows for a drug-to-antibody ratio (DAR) of 2 at a single conjugation site, which can be advantageous for optimizing the therapeutic index of the ADC.

Characterization of Conjugates

Thorough characterization of the final bioconjugate is critical to ensure its quality, purity, and desired properties. A combination of analytical techniques is typically employed:

| Analytical Technique | Purpose |

| UV-Vis Spectroscopy | To determine the concentration of the protein/antibody and, if the payload has a distinct chromophore, to estimate the drug-to-antibody ratio (DAR). |

| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect the presence of aggregates or fragments. |

| Hydrophobic Interaction Chromatography (HIC) | To separate drug-loaded species from unconjugated antibody and to determine the distribution of different DAR species. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | For purity analysis and quantification. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and to determine the precise DAR and its distribution. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural characterization of the linker and its conjugation sites, particularly for smaller conjugates. |

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

References

- 1. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. precisepeg.com [precisepeg.com]

- 4. N-Mal-N-bis(PEG2-acid), 2110449-02-8 | BroadPharm [broadpharm.com]

- 5. N-Mal-N-bis(PEG2-acid)_2110449-02-8_新研博美 [xinyanbm.com]

- 6. N-Mal-N-bis(PEG2-acid), CAS 2110449-02-8 | AxisPharm [axispharm.com]

- 7. N-Mal-N-bis(PEG2-acid)|COA [dcchemicals.com]

- 8. N-Mal-N-bis(PEG2-acid) [cnreagent.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 13. nbinno.com [nbinno.com]

N-Mal-N-bis(PEG2-acid): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Mal-N-bis(PEG2-acid), a branched polyethylene (B3416737) glycol (PEG) linker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is paramount for ensuring the efficacy, safety, and shelf-life of novel therapeutics.

Solubility Profile

Table 1: Qualitative Solubility of N-Mal-N-bis(PEG2-acid) and Structurally Related Compounds

| Solvent System | Solubility | Rationale and Remarks |

| Aqueous Buffers (e.g., PBS) | Soluble | The polyethylene glycol (PEG) backbone is inherently hydrophilic, and the terminal carboxylic acids are ionizable, contributing to good solubility in aqueous media.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules, including PEGylated compounds.[4] |

| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent widely used for dissolving PEG linkers and other organic molecules. |

| Dichloromethane (DCM) | Soluble | The amphiphilic nature of PEG allows for solubility in some organic solvents like DCM. |

| Water | Soluble | The hydrophilic nature of the PEG chains and the carboxylic acid groups promotes solubility in water.[3] |

Experimental Protocol: Solubility Assessment

A standardized protocol to determine the quantitative solubility of N-Mal-N-bis(PEG2-acid) can be adapted from established methods for small molecules and PEGylated compounds. The following protocol outlines a static equilibrium solubility testing method.

Objective: To determine the saturation solubility of N-Mal-N-bis(PEG2-acid) in a given solvent.

Materials:

-

N-Mal-N-bis(PEG2-acid)

-

Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Deionized Water, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of N-Mal-N-bis(PEG2-acid) in a solvent in which it is freely soluble (e.g., DMSO) for the preparation of a standard curve for HPLC analysis.

-

Sample Preparation:

-

Add an excess amount of N-Mal-N-bis(PEG2-acid) to a pre-weighed vial.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for a defined period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved N-Mal-N-bis(PEG2-acid).

-

-

Calculation:

-

Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Testing

Caption: Workflow for determining the solubility of N-Mal-N-bis(PEG2-acid).

Stability Profile

The stability of N-Mal-N-bis(PEG2-acid) is primarily dictated by the reactivity of its maleimide (B117702) group. The two main degradation pathways for the maleimide moiety are hydrolysis of the maleimide ring and the retro-Michael reaction of the resulting thioether adduct after conjugation.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which results in the formation of a non-reactive maleamic acid derivative.[5] This reaction is highly dependent on pH and temperature.

-

Effect of pH: The rate of hydrolysis is significantly accelerated at alkaline pH (pH > 7.5).[6][7][8] At acidic to neutral pH (pH < 7.5), the maleimide group is relatively stable.[8]

-

Effect of Temperature: Increased temperature accelerates the rate of hydrolysis.[8]

Table 2: Kinetic Data for Hydrolysis of N-Alkylmaleimides

| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| 8armPEG10k-maleimide | 7.4 | 37 | 6.55 x 10⁻⁵ s⁻¹ | ~2.9 hours | [8] |

| 8armPEG10k-maleimide | 7.4 | 20 | 1.24 x 10⁻⁵ s⁻¹ | ~15.5 hours | [8] |

| 8armPEG10k-maleimide | 5.5 | 37 | Very slow | > 24 hours | [8] |

| N-alkyl thiosuccinimide | 7.4 | 22 | - | 96 hours | [9] |

| N-alkyl thiosuccinimide | 7.4 | 37 | - | 32 hours | [9] |

Note: The data for 8armPEG10k-maleimide and N-alkyl thiosuccinimide can be used as an approximation for the stability of the maleimide group in N-Mal-N-bis(PEG2-acid) under similar conditions.

Stability of the Maleimide-Thiol Adduct

The reaction of the maleimide group with a thiol (e.g., from a cysteine residue in a protein) forms a thioether bond. While this bond is generally considered stable, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[10][11] The stability of this adduct can be enhanced by subsequent hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid, which is resistant to the retro-Michael reaction.[12][13]

Diagram 2: Degradation Pathways of the Maleimide Moiety

Caption: Key degradation pathways for the maleimide group of N-Mal-N-bis(PEG2-acid).

Experimental Protocol: Stability Assessment

The stability of N-Mal-N-bis(PEG2-acid) and its conjugates can be assessed by monitoring the disappearance of the parent compound or the appearance of degradation products over time using HPLC.

Objective: To evaluate the hydrolytic stability of N-Mal-N-bis(PEG2-acid) or the stability of its thiol conjugate.

Materials:

-

N-Mal-N-bis(PEG2-acid) or its thiol conjugate

-

Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)

-

Incubator or water bath

-

HPLC system with a UV-Vis detector

-

Quenching solution (e.g., acidic solution to stop the reaction)

Procedure:

-

Sample Preparation: Dissolve N-Mal-N-bis(PEG2-acid) or its conjugate in the desired buffer to a known concentration.

-

Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

-

Quenching: Immediately quench the reaction by adding a quenching solution to prevent further degradation.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC.

-

Monitor the decrease in the peak area of the intact molecule and the increase in the peak areas of any degradation products.

-

-

Data Analysis:

-

Plot the percentage of the intact molecule remaining versus time.

-

Calculate the degradation rate constant and the half-life of the molecule under the tested conditions.

-

Diagram 3: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of N-Mal-N-bis(PEG2-acid).

Conclusion

N-Mal-N-bis(PEG2-acid) is a valuable tool in bioconjugation, offering enhanced solubility due to its PEGylated structure. However, researchers must be cognizant of the inherent instability of the maleimide group, particularly its susceptibility to hydrolysis at alkaline pH. The stability of the thioether bond formed upon conjugation is also a critical consideration, with the potential for retro-Michael reactions. By understanding these solubility and stability characteristics and employing rigorous analytical methods, scientists can optimize the use of N-Mal-N-bis(PEG2-acid) in the development of robust and effective bioconjugate therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 2 Arm/Branched PEG Acid [nanocs.net]

- 3. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. kinampark.com [kinampark.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. communities.springernature.com [communities.springernature.com]

- 13. discovery.researcher.life [discovery.researcher.life]

The Maleimide Group in N-Mal-N-bis(PEG2-acid): A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core functionalities of the maleimide (B117702) group in the heterobifunctional linker, N-Mal-N-bis(PEG2-acid). This linker is of significant interest in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This guide will delve into the chemical properties, reactivity, and stability of the maleimide moiety, supplemented with illustrative quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its practical application in research and development.

Chemical Properties and Reactivity of the Maleimide Group

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a thiol-reactive maleimide group and two terminal carboxylic acid groups.[][2][3][4] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it a versatile tool in the synthesis of complex bioconjugates.[4] The short PEG2 spacers (two ethylene (B1197577) glycol units) enhance the solubility and flexibility of the linker and the resulting conjugate.[][5]

The Maleimide-Thiol Reaction: A Cornerstone of Bioconjugation

The primary utility of the maleimide group lies in its highly selective and efficient reaction with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, proceeds under mild physiological conditions to form a stable covalent thioether bond.[6]

The reaction is most efficient within a pH range of 6.5 to 7.5.[7] Below pH 6.5, the reaction rate is significantly reduced, while above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with amines can become a competing side reaction.[8]

Reactivity of the Carboxylic Acid Groups

The two terminal carboxylic acid groups on the N-Mal-N-bis(PEG2-acid) linker provide additional conjugation handles. These groups can be activated, for example, by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester can then efficiently react with primary amines, such as the lysine (B10760008) residues on a protein, to form a stable amide bond.[9][10] This dual reactivity allows for a two-step conjugation strategy, where a payload can be attached via the carboxylic acids before the maleimide is reacted with a thiol on a targeting moiety, or vice versa.

Quantitative Data

While specific kinetic and stability data for N-Mal-N-bis(PEG2-acid) is not extensively published, the following tables provide illustrative data based on studies of similar N-substituted and PEGylated maleimides. This information is intended to provide a practical understanding of the expected performance of the maleimide group in this linker.

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG2-acid)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂N₂O₁₁ | [4] |

| Molecular Weight | 488.49 g/mol | [4] |

| CAS Number | 2110449-02-8 | [4] |

| Solubility | Soluble in water, DMSO, DMF | [4] |

| Storage | Store at -20°C, desiccated | [4] |

Table 2: Illustrative Reaction Kinetics of the Maleimide-Thiol Reaction

Reaction conditions: pH 7.0, 25°C. Data is representative for the reaction of N-substituted maleimides with L-cysteine.

| Reactant | Second-order rate constant (k₂) (M⁻¹s⁻¹) | Time to Completion (>95%) | Reference |

| L-cysteine | ~10³ - 10⁴ | < 2 minutes | [11] |

Table 3: Illustrative Hydrolysis Half-life of the Maleimide Group

Data is representative for multi-arm PEG-maleimides and is highly dependent on pH and temperature.

| pH | Temperature (°C) | Approximate Half-life (t₁/₂) | Reference |

| 5.5 | 37 | > 24 hours | [8] |

| 7.4 | 37 | ~ 6 - 12 hours | [8][12] |

| 8.5 | 25 | < 1 hour | [8] |

Table 4: Stability of the Thiosuccinimide Adduct

The stability of the thioether bond is subject to retro-Michael reaction, especially in the presence of other thiols. Ring-opening of the succinimide (B58015) ring can increase stability.

| Condition | Stability Consideration | Mitigation Strategy | Reference |

| Physiological (in vivo) | Potential for thiol exchange with glutathione | Induce ring-opening of the thiosuccinimide adduct by brief exposure to basic pH (>8.5) after conjugation. | [13] |

| Neutral pH storage | Generally stable | Store conjugates at 4°C in a neutral pH buffer. |

Experimental Protocols

The following are detailed protocols for the conjugation, purification, and characterization of biomolecules using N-Mal-N-bis(PEG2-acid).

Protocol 1: One-Step Conjugation of N-Mal-N-bis(PEG2-acid) to a Thiol-Containing Protein

This protocol describes the direct conjugation of the maleimide group of the linker to a protein containing a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody fragment with an engineered cysteine)

-

N-Mal-N-bis(PEG2-acid)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M N-acetylcysteine in conjugation buffer

-

Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Linker Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-acid) in the conjugation buffer to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG2-acid) solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add a 100-fold molar excess of the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

-

Purification: Purify the conjugate from excess linker and quenching reagent using SEC or IEX.

References

- 2. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]

- 3. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Mal-N-bis(PEG2-acid), CAS 2110449-02-8 | AxisPharm [axispharm.com]

The Strategic Role of Bis(PEG2-acid) Arms in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker technology employed in bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic efficacy and safety. Among the diverse array of available linkers, the bis(PEG2-acid) linker has emerged as a valuable tool, offering a unique combination of properties that address key challenges in drug development. This technical guide provides a comprehensive overview of the function of bis(PEG2-acid) arms in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of Bis(PEG2-acid) in Bioconjugation

The bis(PEG2-acid) linker is a homobifunctional crosslinker characterized by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer of two ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This distinct architecture imparts several advantageous properties to bioconjugates.

Enhancing Solubility and Physicochemical Properties

A primary function of the PEG component in any linker is to enhance the aqueous solubility of the resulting bioconjugate.[] Many potent cytotoxic payloads used in ADCs and the complex heterocyclic structures of PROTACs are inherently hydrophobic.[2] This hydrophobicity can lead to aggregation, which in turn can increase immunogenicity and promote rapid clearance from circulation.[2] The inclusion of the hydrophilic PEG2 spacer, even in its short form, helps to mitigate these issues by increasing the overall polarity of the conjugate.

Modulating Pharmacokinetics and Stability

The length of the PEG linker plays a significant role in the pharmacokinetic profile of a bioconjugate.[] Shorter PEG chains, such as the PEG2 unit in bis(PEG2-acid), are thought to provide better stability to the conjugate by keeping the payload nestled within the spatial shield of the antibody in an ADC. While longer PEG chains can offer a more pronounced "stealth" effect, potentially leading to longer circulation times, there is often a trade-off with reduced in vitro potency. The optimal PEG length is therefore a balance between stability, clearance rate, and biological activity, which needs to be empirically determined for each specific bioconjugate.

Providing a Flexible Spacer with Reactive Handles

The two terminal carboxylic acid groups of the bis(PEG2-acid) linker serve as versatile reactive handles for conjugation. These groups can be activated to react with primary amines, such as those found on the lysine (B10760008) residues of antibodies or on amine-functionalized payloads or ligands, to form stable amide bonds.[3][4] This homobifunctional nature allows for the straightforward linkage of two different amine-containing molecules.

Quantitative Data on the Impact of PEG Linkers

While specific quantitative data for bis(PEG2-acid) is often embedded within broader studies, the general impact of short-chain PEG linkers on the properties of bioconjugates can be summarized. The following table collates expected trends based on available research on short PEG linkers.

| Property | Impact of Short PEG Linkers (e.g., PEG2) | Rationale |

| Solubility | Moderate Increase | The hydrophilic PEG chain improves the solubility of hydrophobic payloads. |

| Stability | Potentially Increased | Shorter linkers can position the payload within the protective environment of the antibody. |

| In Vitro Potency | Generally Maintained | Less steric hindrance compared to very long PEG chains, preserving binding affinity. |

| Circulation Half-Life | Moderately Increased | The hydrophilic nature can reduce clearance, though less pronounced than with longer PEGs. |

| Immunogenicity | Reduced | The PEG moiety can mask immunogenic epitopes on the payload or linker.[] |

| Drug-to-Antibody Ratio (DAR) | Favorable | The improved solubility characteristics can help achieve higher and more homogenous DARs. |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing bis(PEG2-acid) for bioconjugation, focusing on the synthesis of an antibody-drug conjugate as a representative example.

Protocol 1: Activation of Bis(PEG2-acid) and Conjugation to an Amine-Containing Payload

This protocol describes the first step of activating one of the carboxylic acid groups of bis(PEG2-acid) and coupling it to a payload containing a primary amine.

Materials:

-

Bis-PEG2-acid

-

Amine-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve bis(PEG2-acid) (1.0 eq) in anhydrous DMF.

-

Add EDC (1.1 eq) and NHS (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to activate one of the carboxylic acid groups.

-

In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

-

Slowly add the activated bis(PEG2-acid) solution to the payload solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the payload-linker conjugate.

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol outlines the coupling of the purified payload-linker conjugate to a monoclonal antibody (mAb).

Materials:

-

Payload-linker conjugate from Protocol 1

-

Monoclonal antibody (mAb) in Phosphate Buffered Saline (PBS)

-

EDC

-

Sulfo-NHS

-

MES Buffer (0.1 M, pH 6.0)

-

PBS (pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the payload-linker conjugate in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

-

Add the payload-linker solution to the mAb solution in MES buffer. A typical molar ratio of linker to mAb is between 5:1 and 20:1, which should be optimized for the specific antibody and payload.

-

In a separate vial, prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.

-

Add the EDC and Sulfo-NHS solutions to the mAb-linker mixture. The final concentration of EDC and Sulfo-NHS should be in molar excess to the linker.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

Purify the resulting ADC from excess reagents and unconjugated payload-linker by size-exclusion chromatography using a column pre-equilibrated with PBS (pH 7.4).

-

Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Methods:

-

UV-Vis Spectroscopy: Determine the protein concentration and the average drug-to-antibody ratio (DAR) by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

-

Size-Exclusion Chromatography (SEC): Assess the purity and aggregation of the ADC. A shift in retention time compared to the unconjugated antibody is indicative of successful conjugation.

-

Hydrophobic Interaction Chromatography (HIC): Separate and quantify the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) based on the increased hydrophobicity imparted by the conjugated payload.

-

Mass Spectrometry (MS): Confirm the identity and determine the precise mass of the ADC, which can also be used to confirm the DAR. This can be done on the intact ADC or after enzymatic digestion of the antibody.[5]

Mandatory Visualizations

Logical Workflow for ADC Synthesis and Characterization

References

N-Mal-N-bis(PEG2-acid): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 2110449-02-8

This technical guide provides a comprehensive overview of N-Mal-N-bis(PEG2-acid), a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of advanced bioconjugation techniques. We will delve into the physicochemical properties, detailed experimental protocols for its use, and its applications in creating complex biomolecular constructs.

Core Properties and Functionality

N-Mal-N-bis(PEG2-acid) is a branched PEG derivative featuring three distinct reactive functionalities: a maleimide (B117702) group and two terminal carboxylic acid groups.[1][2][3] This unique architecture allows for the sequential or orthogonal conjugation of different molecules, making it a valuable tool in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4]

The maleimide group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] This reaction proceeds efficiently at a pH range of 6.5-7.5. The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues, to form stable amide bonds.[1][3] This activation is commonly achieved using carbodiimide (B86325) chemistry, for instance, with N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3]

The inclusion of two short PEG2 chains enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[5]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for N-Mal-N-bis(PEG2-acid).

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2110449-02-8 | [1][][7] |

| Molecular Formula | C21H32N2O11 | [1][] |

| Molecular Weight | 488.49 g/mol | [1][3] |

| Exact Mass | 488.2006 | [1] |

| Purity | >95% - 98% | [][7][8] |

| Appearance | White to off-white solid or viscous liquid | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [7] |

Table 2: Storage and Handling

| Condition | Recommendation | Reference(s) |

| Short-term Storage | 0 - 4 °C (days to weeks) | [1] |

| Long-term Storage | -20 °C (months to years) | [1][7] |

| Shipping Condition | Ambient temperature | [1] |

| Handling | Allow to equilibrate to room temperature before opening. Prepare solutions on the same day of use. For stock solutions, store in tightly sealed vials at -20°C for up to one month. | [3] |

Experimental Protocols

The trifunctional nature of N-Mal-N-bis(PEG2-acid) allows for a variety of conjugation strategies. Below is a detailed experimental protocol for the conjugation of the carboxylic acid moieties, based on a published study.[5]

Activation of Carboxylic Acid Groups and Conjugation to a Biomolecule

This protocol describes the modification of hydroxyl groups on a biomolecule (in this case, lignin) with N-Mal-N-bis(PEG2-acid) via its carboxylic acid functionalities. This method can be adapted for conjugation to other molecules containing suitable nucleophiles.

Materials:

-

N-Mal-N-bis(PEG2-acid) (CAS 2110449-02-8)

-

Biomolecule with available hydroxyl or amine groups (e.g., Lignin)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Dialysis tubing

-

Milli-Q water

Procedure:

-

Preparation of Solutions:

-

Dissolve 200 mg of the biomolecule (lignin) in 10 mL of THF.

-

In a separate vial, dissolve 37.4 mg of DCC in 3.3 mL of THF.

-

In another vial, dissolve 88.6 mg of N-Mal-N-bis(PEG2-acid) in 3.3 mL of THF.

-

In a third separate vial, dissolve 2 mg of DMAP in 3.3 mL of THF.

-

-

Reaction:

-

To the stirred solution of the biomolecule, add the DCC solution, followed by the N-Mal-N-bis(PEG2-acid) solution, and finally the DMAP solution.

-

Allow the reaction to stir for 24 hours at room temperature.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis bag.

-

Dialyze against Milli-Q water to remove unreacted reagents and byproducts. The specific molecular weight cut-off of the dialysis membrane and the duration of dialysis should be optimized based on the size of the biomolecule.

-

-

Characterization:

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for bioconjugation and a relevant biological transport mechanism.

Experimental Workflow for Biomolecule Modification

Targeted Drug Delivery via FcRn-Mediated Transcytosis

N-Mal-N-bis(PEG2-acid) can be used to construct drug delivery systems that target specific biological pathways. For instance, a nanoparticle functionalized with this linker can be conjugated to the Fc fragment of an antibody to engage the neonatal Fc receptor (FcRn) for transport across cellular barriers.

References

- 1. trifunctional linker Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neonatal Fc receptor-targeted lignin-encapsulated porous silicon nanoparticles for enhanced cellular interactions and insulin permeation across the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acid-PEG2-Mal-PEG2-acid - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: N-Mal-N-bis(PEG2-acid)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure incorporates a maleimide (B117702) group, reactive towards sulfhydryl (thiol) groups, and two terminal carboxylic acid groups, which can be conjugated to primary amines. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and provide spatial separation between the conjugated molecules.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 488.49 g/mol | [1] |

| Exact Mass | 488.2006 u | [1] |

| Chemical Formula | C₂₁H₃₂N₂O₁₁ | [1] |

| CAS Number | 2110449-02-8 | [1] |

Reaction Mechanisms and Signaling Pathways

The utility of N-Mal-N-bis(PEG2-acid) stems from its two distinct reactive functionalities, allowing for sequential or orthogonal conjugation strategies.

Thiol-Maleimide Conjugation (Michael Addition)

The maleimide group reacts specifically with thiol groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond. This reaction, a Michael addition, is highly efficient and proceeds under mild conditions, generally at a pH between 6.5 and 7.5.

Caption: Thiol-Maleimide Michael Addition Reaction.

Carboxylic Acid-Amine Conjugation (Amide Bond Formation)

The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues of proteins or on amine-containing payloads. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to form a stable amide bond.

Caption: Carbodiimide-mediated Amide Bond Formation.

Experimental Protocols

While a specific, published experimental protocol for a complex bioconjugation using N-Mal-N-bis(PEG2-acid) was not identified in the search, the following represents a detailed, representative methodology for the synthesis of an antibody-drug conjugate (ADC), adapted from established protocols for similar linkers.

Representative Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process: first, the activation of the carboxylic acid groups on N-Mal-N-bis(PEG2-acid) and conjugation to an amine-containing cytotoxic drug, followed by the conjugation of the maleimide-functionalized drug to a reduced antibody.

Materials:

-

N-Mal-N-bis(PEG2-acid)

-

Amine-containing cytotoxic drug

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF)

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Synthesis of Maleimide-PEG-Drug Conjugate

-

Dissolve N-Mal-N-bis(PEG2-acid) (1.2 equivalents) and the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS).

-

Upon completion, purify the maleimide-PEG-drug conjugate using reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

-

Prepare a solution of the monoclonal antibody in PBS.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column equilibrated with PBS.

-

Immediately add the purified maleimide-PEG-drug conjugate (from Step 1) to the reduced antibody solution at a molar ratio of 5:1 (linker-drug to antibody).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

Experimental Workflow Diagram:

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

Applications in Drug Development

N-Mal-N-bis(PEG2-acid) is a versatile tool for the development of complex biotherapeutics.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity. The bifunctional nature allows for the conjugation of two drug molecules per linker, potentially increasing the drug-to-antibody ratio (DAR).

-

PROTACs: As a PEG-based linker, it is suitable for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Peptide and Oligonucleotide Conjugation: The linker can be used to conjugate peptides or oligonucleotides to other molecules to enhance their therapeutic properties, such as stability, solubility, and cellular uptake.

-

Surface Modification: The carboxylic acid groups can be used to attach the linker to amine-functionalized surfaces, such as nanoparticles or microarrays, followed by the immobilization of thiol-containing biomolecules.

References

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-acid) for Bioconjugation

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate crosslinker is a critical step. This guide provides a comprehensive overview of N-Mal-N-bis(PEG2-acid), a versatile heterobifunctional crosslinker, designed to facilitate the creation of stable and effective bioconjugates.

Core Concepts: Understanding N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a maleimide (B117702) group at one terminus and two carboxylic acid groups at the other ends.[1][2][3][4] This unique architecture allows for the sequential and specific conjugation of two different types of biomolecules.

Chemical Structure and Properties

The fundamental characteristics of N-Mal-N-bis(PEG2-acid) are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H32N2O11 | [4][5] |

| Molecular Weight | 488.49 g/mol | [4] |

| CAS Number | 2110449-02-8 | [4][5][6] |

| Purity | > 96% | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | [7] |

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][8] The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[2][3] The branched PEG2 spacers enhance the hydrophilicity and solubility of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[2][9][10][11][12]

Applications in Bioconjugation

The dual reactivity of N-Mal-N-bis(PEG2-acid) makes it a valuable tool in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[10][12] In a typical ADC application, the carboxylic acid groups of the linker are first conjugated to a cytotoxic drug, and the resulting drug-linker complex is then attached to a monoclonal antibody via the maleimide group reacting with a cysteine residue on the antibody. This modular approach allows for the precise construction of ADCs with a defined drug-to-antibody ratio (DAR).

Beyond ADCs, this linker can be used for:

-

Protein Modification: Attaching labels, such as fluorescent dyes or biotin, to proteins for detection and purification.

-

Surface Functionalization: Immobilizing proteins or peptides onto surfaces for applications in biosensors and diagnostics.

-

PROTACs: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Detailed below are generalized protocols for the two key reactions involved in using N-Mal-N-bis(PEG2-acid). Optimization of these protocols is recommended for specific applications.

Protocol 1: Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid groups of N-Mal-N-bis(PEG2-acid) using EDC and NHS, followed by conjugation to a molecule containing a primary amine.

Materials:

-

N-Mal-N-bis(PEG2-acid)

-

Amine-containing molecule (e.g., a cytotoxic drug)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Dissolve N-Mal-N-bis(PEG2-acid) in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

-

Dissolve the amine-containing molecule in an appropriate solvent.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

-

-

Activation of Carboxylic Acids:

-

In a reaction vial, combine N-Mal-N-bis(PEG2-acid) with a molar excess of EDC and NHS (typically 2-5 fold excess of each).

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the amine-containing molecule to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 by adding the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents.

-

Protocol 2: Conjugation of the Maleimide Group to a Thiol-Containing Molecule

This protocol details the conjugation of the maleimide-functionalized molecule (from Protocol 1) to a protein or peptide containing a free thiol group.

Materials:

-

Maleimide-activated molecule

-

Thiol-containing protein or peptide

-

Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA

-

Reducing agent (optional): TCEP or DTT

-

Quenching Solution: 1 M L-cysteine or N-acetylcysteine

-

Desalting column

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the protein or peptide in the Conjugation Buffer.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[13] If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

Conjugation Reaction:

-

Add the maleimide-activated molecule to the solution of the thiol-containing protein. A molar excess of the maleimide reagent (typically 5-20 fold) is recommended.[14]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a molar excess of the Quenching Solution to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the final bioconjugate using a desalting column, size-exclusion chromatography (SEC), or affinity chromatography to remove unreacted molecules and byproducts.

-

Quantitative Data Summary

The efficiency and stability of the bioconjugation reactions are influenced by several factors. The following tables summarize key quantitative parameters.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Rationale | Reference |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols while minimizing hydrolysis of the maleimide and reaction with amines. | [13][15][16] |

| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio depends on the specific biomolecules and should be determined empirically. | [13][14][17] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize degradation of sensitive biomolecules. | [14][17] |

| Reaction Time | 1 - 4 hours | Typically sufficient for near-complete conjugation. Longer times may be needed at lower temperatures or concentrations. | [14][17] |

Table 2: Factors Affecting the Stability of the Thioether Bond

| Factor | Effect on Stability | Explanation | Reference |

| Retro-Michael Reaction | Decreases stability | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo. | [1][18] |

| Hydrolysis of the Succinimide (B58015) Ring | Increases stability | Hydrolysis of the succinimide ring forms a stable, ring-opened structure that is resistant to the retro-Michael reaction. | [1][19] |

| N-substituent on Maleimide | Influences hydrolysis rate | Electron-withdrawing substituents on the maleimide nitrogen can accelerate the stabilizing hydrolysis reaction. | [19] |

| Thiol pKa | Influences stability | The stability of the thiol-maleimide adduct can be influenced by the pKa of the thiol involved in the conjugation. | [20] |

Characterization of the Bioconjugate

After purification, it is essential to characterize the final bioconjugate to confirm successful conjugation and determine key parameters like the drug-to-antibody ratio (DAR). Common analytical techniques include:

-

UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated molecule (if it has a distinct absorbance).

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to assess purity and quantify the extent of conjugation.[1][21][22][23][24]

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the precise number of conjugated molecules.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, reaction mechanisms, and the overall workflow.

Caption: Chemical structure of N-Mal-N-bis(PEG2-acid).

Caption: General workflow for bioconjugation.

Caption: Reaction mechanisms for N-Mal-N-bis(PEG2-acid).

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. N-Mal-N-bis(PEG2-acid) [cnreagent.com]

- 4. medkoo.com [medkoo.com]

- 5. precisepeg.com [precisepeg.com]

- 6. N-Mal-N-bis(PEG2-acid)_2110449-02-8_新研博美 [xinyanbm.com]

- 7. N-(Mal-PEG2-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]

- 8. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]

- 9. purepeg.com [purepeg.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. chempep.com [chempep.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. benchchem.com [benchchem.com]

- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

- 17. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cellmosaic.com [cellmosaic.com]

- 22. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HPLC Protein Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Mal-N-bis(PEG2-acid) in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[] The linker, which covalently connects the antibody and the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[2]

N-Mal-N-bis(PEG2-acid) is a novel, branched heterobifunctional linker designed to optimize ADC performance. This linker features a maleimide (B117702) group for site-specific conjugation to thiol groups on an antibody and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. The dual PEG chains enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[2][3] The branched structure also allows for a higher drug-to-antibody ratio (DAR) while potentially offering improved stability compared to linear linkers.[3][] The terminal carboxylic acids provide reactive handles for the attachment of amine-containing payloads.

These application notes provide a comprehensive guide to the use of N-Mal-N-bis(PEG2-acid) in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Data Presentation: Comparative Performance of PEG Linkers in ADCs

The inclusion and architecture of PEG linkers can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from literature, comparing key parameters for ADCs constructed with different PEG linker types.

| Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | In Vitro Cytotoxicity (IC50, nM) | Reference |

| No PEG | 8 | ~15 | Varies by payload | [2][5] |

| Linear PEG2 | 8 | ~10 | No significant change | [2][5] |

| Linear PEG4 | 8 | ~7 | No significant change | [2][5] |

| Linear PEG8 | 8 | ~5 | No significant change | [2][5] |

| Linear PEG12 | 8 | ~5 | No significant change | [2][5] |

| Linear PEG24 | 8 | High | Varies by payload | [2][5] |

| Branched (Pendant) (PEG12)2 | 8 | Low | Varies by payload | [2][5] |

| Branched (Short Linker) | 6 | Not Reported | 0.68 | [3] |

| Branched (Long Linker with PEG4) | 6 | Not Reported | 0.074 | [3] |

Table 1: Impact of PEG Linker Length and Architecture on ADC Clearance and Cytotoxicity. Data suggests that branched PEG linkers can lead to lower clearance rates and that linker length in branched architectures is critical for cytotoxic activity.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody using N-Mal-N-bis(PEG2-acid)

This protocol outlines a two-step process: 1) Activation of the carboxylic acid groups on the N-Mal-N-bis(PEG2-acid) linker and conjugation to an amine-containing payload. 2) Conjugation of the payload-linker complex to a reduced antibody via maleimide-thiol chemistry.

Materials:

-

N-Mal-N-bis(PEG2-acid)

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

Monoclonal antibody (mAb)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM cysteine)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Solvents for purification (e.g., ammonium (B1175870) acetate, acetonitrile)

Step 1: Activation of N-Mal-N-bis(PEG2-acid) and Conjugation to Payload

-

Activation of Carboxylic Acids:

-

Conjugation to Amine-Containing Payload:

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

Add the payload solution to the activated linker solution at a 1:1.1 molar ratio (payload:linker).

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker complex.

-

-

Purification of Payload-Linker Complex:

-

Purify the payload-linker complex using reverse-phase HPLC to remove unreacted payload, linker, and coupling reagents.

-

Lyophilize the purified product and store it at -20°C or below until use.

-

Step 2: Antibody Reduction and Conjugation of Payload-Linker Complex

-

Antibody Preparation and Reduction:

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[8]

-

Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2-7.4.

-

-

Maleimide-Thiol Conjugation:

-

Immediately after desalting, add the purified payload-linker complex to the reduced antibody solution. A molar excess of 5-10 fold of the payload-linker complex to the antibody is recommended as a starting point.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[9]

-

-

Quenching the Reaction:

-

Add a quenching reagent such as N-acetyl-L-cysteine or free cysteine at a 10-fold molar excess to the maleimide to cap any unreacted maleimide groups.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 2: Purification and Characterization of the ADC

Purification:

-

Size Exclusion Chromatography (SEC):

-

Use SEC to remove excess payload-linker complex and other small molecule impurities.[][10] This method separates molecules based on their size.

-

Equilibrate the SEC column with PBS or another suitable formulation buffer.

-

Load the quenched reaction mixture onto the column and collect the fractions corresponding to the ADC.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.[11][12][13]

-

Equilibrate the HIC column with a high salt buffer (e.g., PBS with 1-2 M ammonium sulfate).

-

Load the ADC sample and elute with a decreasing salt gradient. Fractions corresponding to different DAR species can be collected.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the payload (at its specific absorbance maximum). The DAR can be calculated using the Beer-Lambert law.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADCs based on their DAR. The relative peak areas can be used to calculate the average DAR.[14]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity of the ADC and quantifying the percentage of aggregates.

-

SDS-PAGE: Run the ADC under reducing and non-reducing conditions to assess its integrity and purity.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the in vitro potency of the newly synthesized ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

-

ADC Treatment:

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.[15]

-

Visualizations

ADC Mechanism of Action

References

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 13. cellmosaic.com [cellmosaic.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for N-Mal-N-bis(PEG2-acid) in Protein-Peptide Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-acid) is a branched, heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. Its unique architecture, featuring a maleimide (B117702) group at one terminus and two carboxylic acid moieties at the other, enables a highly controlled and sequential ligation of thiol-containing and amine-containing molecules, such as proteins and peptides. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[][] This linker is particularly valuable in the development of targeted therapeutics, diagnostic reagents, and tools for studying protein-protein interactions.[3][4][5]

The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[6] The two terminal carboxylic acid groups can be activated, for example with EDC and sulfo-NHS, to form amine-reactive esters. These activated esters then readily react with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form stable amide bonds. The branched nature of the linker allows for the potential attachment of two amine-containing molecules to a single thiol-containing molecule, or it can be used to increase the hydrophilic character of the final conjugate.[7]

This document provides detailed protocols for the use of N-Mal-N-bis(PEG2-acid) in protein-peptide ligation, along with methods for the characterization and quantification of the resulting conjugates.

Physicochemical Properties

| Property | Value |

| Chemical Name | 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioic acid |

| Molecular Formula | C₂₁H₃₂N₂O₁₁ |

| Molecular Weight | 488.49 g/mol |

| CAS Number | 2110449-02-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

| Reactive Groups | Maleimide (reacts with -SH), 2x Carboxylic Acid (reacts with -NH₂ after activation) |

| Storage | Store at -20°C, desiccated |

Application: Targeted Inhibition of the Ras-Raf Signaling Pathway

A key application of protein-peptide ligation is in the development of targeted cancer therapeutics. The Ras-Raf-MEK-ERK signaling pathway is frequently hyperactivated in various cancers due to mutations in Ras or B-Raf. A strategy to inhibit this pathway involves delivering a peptide that disrupts the protein-protein interaction between Ras and Raf. By conjugating a Raf-inhibitory peptide to a tumor-targeting antibody (e.g., an antibody against a receptor overexpressed on cancer cells), the peptide can be specifically delivered to cancer cells, minimizing off-target effects. N-Mal-N-bis(PEG2-acid) is an ideal linker for creating such antibody-peptide conjugates.

Below is a diagram illustrating the targeted delivery of a Raf-inhibitory peptide to a cancer cell to block the Ras-Raf interaction.

Experimental Protocols

Materials and Reagents

-

Protein: Thiol-containing protein (e.g., an antibody with engineered cysteines or reduced native disulfides).

-

Peptide: Amine-containing peptide (with a free N-terminus or lysine side chain).

-

Linker: N-Mal-N-bis(PEG2-acid).

-

Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).

-

Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).

-

Buffers:

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4.

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

-

Reaction Buffer (e.g., PBS), pH 7.2.

-

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol.

-

Purification: Size-exclusion chromatography (SEC) or dialysis cassettes.

-

Analytical Equipment: UV-Vis spectrophotometer, HPLC system, Mass Spectrometer.

Experimental Workflow

The protein-peptide ligation using N-Mal-N-bis(PEG2-acid) is a two-step sequential process.

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-acid) to a Thiol-Containing Protein

-

Protein Preparation:

-

Dissolve the thiol-containing protein in degassed PBS buffer (pH 7.2) to a final concentration of 1-10 mg/mL.

-